Methyl 2-[6-(pyridin-4-ylmethylcarbamoylamino)pyridin-2-yl]acetate
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Overview
Description
Methyl 2-[6-(pyridin-4-ylmethylcarbamoylamino)pyridin-2-yl]acetate is a complex organic compound featuring a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[6-(pyridin-4-ylmethylcarbamoylamino)pyridin-2-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the reaction of 4-bromopyridine with an appropriate aldehyde in the presence of a base such as sodium hydroxide to form a chalcone intermediate.
Cyclization: The chalcone intermediate undergoes cyclization with 2-cyanothioacetamide to form a pyridinethione derivative.
Final Coupling: The pyridinethione derivative is then reacted with methyl 2-bromoacetate in the presence of a base to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[6-(pyridin-4-ylmethylcarbamoylamino)pyridin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, especially in the presence of strong nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-[6-(pyridin-4-ylmethylcarbamoylamino)pyridin-2-yl]acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may serve as lead compounds in the development of new pharmaceuticals targeting specific diseases.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-[6-(pyridin-4-ylmethylcarbamoylamino)pyridin-2-yl]acetate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific derivative used.
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds like 2,6-dipyridyl and 4,4’-bipyridine share structural similarities but differ in their functional groups and biological activities.
Carbamoyl Compounds: N-carbamoylpyridines are similar but may have different pharmacokinetic properties.
Uniqueness
Methyl 2-[6-(pyridin-4-ylmethylcarbamoylamino)pyridin-2-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-[6-(pyridin-4-ylmethylcarbamoylamino)pyridin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-22-14(20)9-12-3-2-4-13(18-12)19-15(21)17-10-11-5-7-16-8-6-11/h2-8H,9-10H2,1H3,(H2,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWZDAOUHLQUNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC(=CC=C1)NC(=O)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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